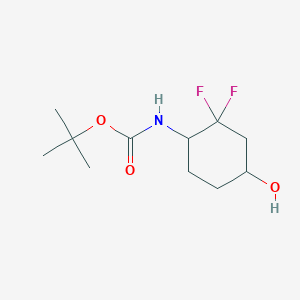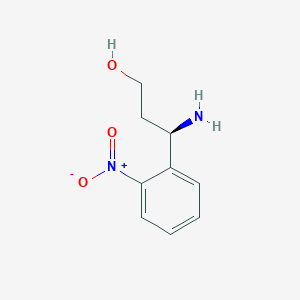![molecular formula C13H17IO B13067097 {[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
{[(2-Iodocyclohexyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Iodocyclohexyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₃H₁₇IO It is characterized by the presence of an iodocyclohexyl group attached to a benzene ring through an oxy-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Iodocyclohexyl)oxy]methyl}benzene typically involves the reaction of cyclohexanol with iodomethane to form 2-iodocyclohexanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Iodocyclohexyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cyclohexylmethanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives of the original compound.
Oxidation Reactions: Products include cyclohexanone or benzoic acid derivatives.
Reduction Reactions: Products include cyclohexylmethanol derivatives.
Applications De Recherche Scientifique
{[(2-Iodocyclohexyl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(2-Iodocyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The oxy-methyl linkage provides flexibility to the molecule, allowing it to interact with various biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(2-Bromocyclohexyl)oxy]methyl}benzene
- {[(2-Chlorocyclohexyl)oxy]methyl}benzene
- {[(2-Fluorocyclohexyl)oxy]methyl}benzene
Uniqueness
{[(2-Iodocyclohexyl)oxy]methyl}benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H17IO |
|---|---|
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
(2-iodocyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
Clé InChI |
QVNKXHYZMIFDCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


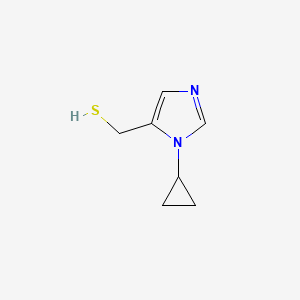
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)


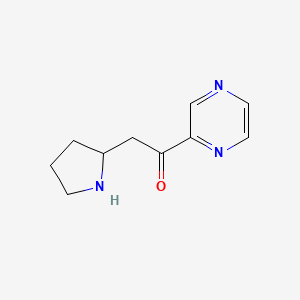
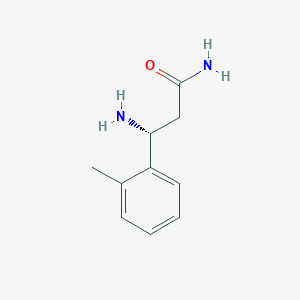
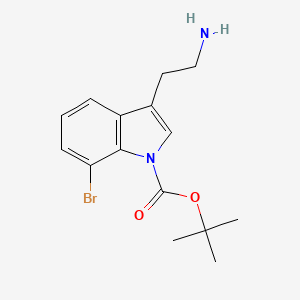
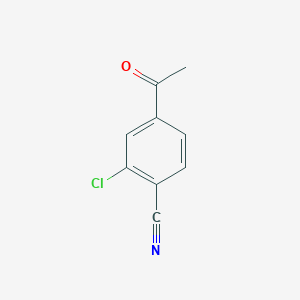
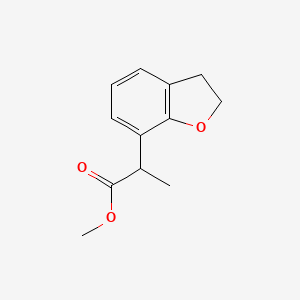
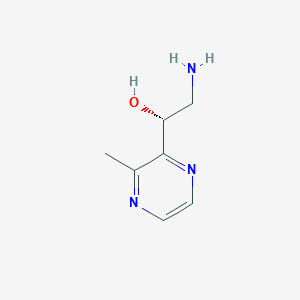
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
